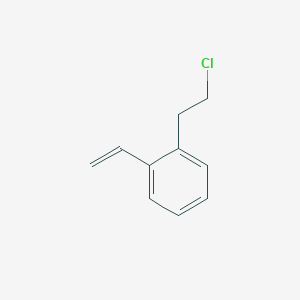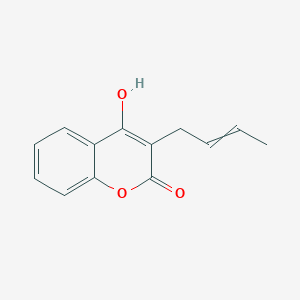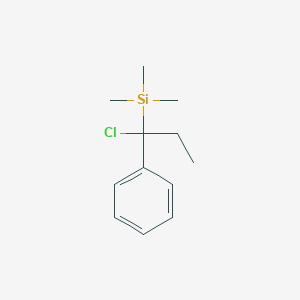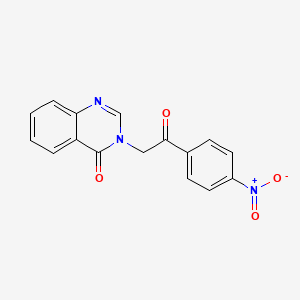
1-(2-Chloroethyl)-2-ethenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-2-ethenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 2-chloroethyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloroethyl)-2-ethenylbenzene can be synthesized through several methods. One common approach involves the alkylation of styrene with 2-chloroethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with the benzene ring to form the desired product.
Another method involves the Friedel-Crafts alkylation of benzene with 2-chloroethyl ethyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction also proceeds through the formation of a carbocation intermediate, which subsequently reacts with the benzene ring.
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure and high-temperature conditions can enhance the reaction rate and yield. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-2-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of ethylbenzene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or with amines to form amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of alcohols or amines.
Scientific Research Applications
1-(2-Chloroethyl)-2-ethenylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-2-ethenylbenzene involves its interaction with molecular targets, such as enzymes and receptors. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This can result in the inhibition of enzyme activity or the modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
1-(2-Chloroethyl)-2-ethenylbenzene can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound is used as an anticancer agent and has a different mechanism of action involving DNA alkylation.
Bis(2-chloroethyl) ether: This compound is used as a solvent and has different chemical properties and applications.
2-Chloroethanol: This compound is used as an intermediate in the synthesis of various chemicals and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a variety of chemical reactions and find applications in diverse fields.
Properties
CAS No. |
90320-63-1 |
|---|---|
Molecular Formula |
C10H11Cl |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2-ethenylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-2-9-5-3-4-6-10(9)7-8-11/h2-6H,1,7-8H2 |
InChI Key |
ZFPSFBCOHANCCJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)

![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)

![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)


![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)

